molecular formula C11H12BrNO2 B15239658 4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one

4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one

Cat. No.: B15239658
M. Wt: 270.12 g/mol
InChI Key: TYPAPEBUMPUIQA-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core substituted at the 4-position with a 3-bromo-5-methylphenyl group. The morpholin-3-one ring combines an amide-like carbonyl group with an oxygen-containing six-membered ring, conferring both rigidity and polarity.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

4-(3-bromo-5-methylphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO2/c1-8-4-9(12)6-10(5-8)13-2-3-15-7-11(13)14/h4-6H,2-3,7H2,1H3

InChI Key

TYPAPEBUMPUIQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)N2CCOCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one typically involves the reaction of 3-bromo-5-methylphenylamine with chloroacetyl chloride, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of 4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Morpholin-3-one core : Provides a planar, hydrogen-bond-accepting carbonyl group.
  • 3-Bromo-5-methylphenyl substituent : Introduces halogen-mediated hydrophobicity and steric hindrance.

Comparison with Similar Compounds

Morpholin-3-one Derivatives with Varied Aromatic Substituents

Structural analogs differ primarily in the substituents on the phenyl ring attached to the morpholin-3-one core:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties Reference
4-(4-Nitrophenyl)morpholin-3-one 4-Nitro C₁₀H₁₀N₂O₃ Electron-withdrawing nitro group enhances reactivity for reduction to amino derivatives .
4-(4-Aminophenyl)morpholin-3-one 4-Amino C₁₀H₁₂N₂O₂ Amino group improves solubility and enables conjugation in drug design .
4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one 5-Bromopyridinylmethyl C₁₀H₁₁BrN₂O₂ Pyridine ring introduces basicity, altering pharmacokinetics compared to phenyl analogs .

Key Differences :

  • Electron Effects : Nitro groups (electron-withdrawing) vs. methyl/bromo (moderately electron-withdrawing/donating) influence ring reactivity.
  • Solubility: Amino-substituted derivatives exhibit higher aqueous solubility due to protonation, whereas bromo/methyl groups enhance lipophilicity .

Oxazolidinone and Imidazole Derivatives

Compounds with related heterocyclic cores but distinct functional groups:

Compound Name (Example) Core Structure Key Functional Groups Biological Relevance Reference
(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone Oxazolidinone Chloromethyl, morpholinylphenyl Antibacterial activity (e.g., linezolid analogs) .
Heteroaryl 1,4-diaryl-imidazole with morpholin-3-one Imidazole + morpholin-3-one Diarylimidazole, morpholinone Anticancer potential due to imidazole’s metal-binding ability .

Key Differences :

  • Oxazolidinones: Contain a five-membered oxazolidinone ring with a carbonyl group, often used as antibiotics. Their rigid structure contrasts with the more flexible morpholin-3-one .
  • Imidazole-Morpholinone Hybrids: Imidazole’s basic nitrogen enhances interaction with biological targets (e.g., enzymes), whereas morpholin-3-one contributes to metabolic stability .

Brominated Aromatic Compounds with Morpholine Derivatives

Bromine’s role in modulating bioactivity and physicochemical properties:

Compound Name Bromine Position Additional Substituents Applications Reference
5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1H-pyrrol-2-one 4-Bromo on phenyl Propoxy, morpholinylpropyl Potential kinase inhibitor (structural similarity to pyrrolone-based drugs) .
4-(3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)morpholine 3-Bromo on triazole Methoxymethyl Antifungal or antiviral candidates (triazole’s known bioactivity) .

Key Differences :

  • Position of Bromine : 3-Bromo on phenyl (target compound) vs. 4-bromo in pyrrolone derivatives affects steric interactions in binding pockets .
  • Hybrid Structures : Triazole or pyrrolone rings introduce distinct hydrogen-bonding motifs compared to morpholin-3-one’s carbonyl .

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